molecular formula C10H11N3O3 B2779953 2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1351602-01-1

2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2779953
CAS No.: 1351602-01-1
M. Wt: 221.216
InChI Key: JJAQPQKDUGGYRA-UHFFFAOYSA-N
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Description

2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring fused with a pyrrolidine ring, both of which are functionalized with oxo and carboxamide groups. The unique structure of this compound makes it an interesting subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the oxo and carboxamide groups. The pyridine ring is then fused to the pyrrolidine ring through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein-ligand interactions, and cellular pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can modulate various cellular pathways, leading to changes in cell behavior and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide: shares structural similarities with other pyridine and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-oxo-N-(5-oxopyrrolidin-3-yl)-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-8-4-6(5-12-8)13-10(16)7-2-1-3-11-9(7)15/h1-3,6H,4-5H2,(H,11,15)(H,12,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAQPQKDUGGYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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